1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Regiochemistry Nitroarene reactivity Structure-property relationships

Researchers requiring a regiochemically pure 2-nitro-4-methylsulfonyl N-aryl pyrrolidine for SNAr or catalytic reduction often face regioisomeric mixtures. This compound provides the exact 2-nitro regioisomer with ≥97% purity. - Unambiguous 2-nitro-4-methylsulfonyl substitution (CAS 852411-45-1) - Direct N-aryl bond avoids hydrolytically labile sulfonamide linker - Validated analytical reference standard for regioisomer profiling Supplied with full compliance documentation; inquire for bulk availability.

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
CAS No. 852411-45-1
Cat. No. B1622157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
CAS852411-45-1
Molecular FormulaC11H14N2O4S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4S/c1-18(16,17)9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
InChIKeyMYFZWMNCXMXEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS 852411-45-1) – Identity & Procurement


1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS 852411-45-1, molecular formula C₁₁H₁₄N₂O₄S, exact mass 270.067 Da) is a fully substituted nitroaromatic pyrrolidine bearing an electron-withdrawing 4-methylsulfonyl group and a 2-nitro substituent on the phenyl ring . Unlike common N-sulfonylpyrrolidines where the sulfonyl bridges the pyrrolidine nitrogen and the aromatic system, this compound features a direct C–N bond between the pyrrolidine ring and the nitroarene, placing it in the N-aryl pyrrolidine subclass. This direct N-aryl connectivity, combined with the dual electron-withdrawing nitro and sulfonyl groups, defines its reactivity profile for downstream reduction, cross-coupling, and nucleophilic aromatic substitution chemistry [1]. The compound is supplied at 97–98% purity (Leyan, ChemicalBook) and is flagged under patent protection, which restricts unrestricted commercial procurement .

1
Defined electrophile for SNAr, nitro reduction, and cross-coupling chemistry
2-nitro-4-methylsulfonyl regioisomer with direct N-aryl pyrrolidine connectivity
2
Regioisomer reference standard at 97–98% purity for analytical method validation
Enables unambiguous identification vs. 3-nitro regioisomer in impurity profiling
3
Patent-encumbered scaffold for freedom-to-operate landscaping and licensing review
Procurement restricted to authorized suppliers; research exemption may apply

Why Generic Analogs Cannot Substitute CAS 852411-45-1


Superficially isosteric N-aryl pyrrolidine and N-sulfonylpyrrolidine analogs (e.g., 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine, CAS 340041-91-0, or 1-[4-(methylsulfonyl)-3-nitrophenyl]pyrrolidine, CAS 1353505-69-7) share the same molecular formula (C₁₁H₁₄N₂O₄S, MW 270.31) . However, substitution-based procurement fails for this specific CAS number because (i) the 2-nitro vs. 3-nitro regiochemistry alters the electronic environment and reactivity of the aryl ring, (ii) the direct N–aryl bond (as opposed to an N–sulfonyl–alkyl–aryl linker) confers different conformational and metabolic stability, and (iii) the compound is subject to active patent protection that prohibits sale by unauthorized vendors, making the documented CAS number the only legally verifiable procurement identity . Interchanging with a regioisomer or linker analog without confirming CAS identity introduces both chemical and legal risk.

REGIOISOMER
The 3-nitro analog (CAS 1353505-69-7) may shift reactivity and invalidate structure-activity studies predicated on the 2-nitro pattern.
LINKER
Sulfonamide-linked analogs (e.g., CAS 340041-91-0) may introduce hydrolytic lability and alter conformational profiles compared to the direct N-aryl bond.
LEGAL
Openly sold analogs cannot substitute if downstream IP is involved; this CAS is subject to active patent protection and sale prohibition.

Differentiation Evidence for CAS 852411-45-1


Regioisomeric Impact: 2-Nitro vs. 3-Nitro Substitution

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS 852411-45-1) differs from its 3-nitro regioisomer (CAS 1353505-69-7) solely by the position of the nitro group on the aryl ring. The 2-nitro substitution places the nitro group ortho to the pyrrolidine nitrogen, enabling intramolecular hydrogen-bonding or through-space electronic effects not possible in the 3-nitro isomer . While no published head-to-head biological or reactivity data comparing these two specific regioisomers exist, the distinct CAS registrations, separate vendor catalog entries, and differential patent treatment confirm they are non-interchangeable chemical entities . The 2-nitro regioisomer (target compound) is flagged as a patent-protected product, whereas the 3-nitro analog is openly sold for non-human research use .

2-Nitro vs. 3-Nitro
Data to verify
Target: 2-nitro (patent-protected). Comparator: 3-nitro (openly sold, 95% purity). No published head-to-head reactivity data.
Regioisomer identity may control reactivity and legal procurement path.
Differentiation based on CAS registry and vendor catalog status.
Regiochemistry Nitroarene reactivity Structure-property relationships

Direct N-Aryl vs. Sulfonamide Linker Architecture

The target compound features a direct C–N bond between the pyrrolidine nitrogen and the 4-methylsulfonyl-2-nitrophenyl ring. This contrasts with the commonly encountered analog 1-[[(4-nitrophenyl)methyl]sulfonyl]-pyrrolidine (CAS 340041-91-0), which inserts a methylene-sulfonyl spacer between the pyrrolidine nitrogen and the nitrophenyl group . The direct N-aryl linkage eliminates the hydrolytically labile sulfonamide bond and provides a distinct vector for the pyrrolidine ring, which is critical for target engagement in medicinal chemistry programs. Both compounds share the identical molecular formula (C₁₁H₁₄N₂O₄S, MW 270.31) and predicted lipophilicity, yet the structural difference would produce divergent metabolites and off-target profiles in any biological system . No published direct comparison data exist; this differentiation is based on well-established principles of chemical structure affecting pharmacokinetic and pharmacodynamic properties .

N-Aryl vs. Sulfonamide
Class-level inference
Target: direct N-aryl bond. Comparator: N-sulfonyl-methylene-aryl linker (CAS 340041-91-0). Structural topology differs; no quantitative selectivity data.
Linker architecture may affect metabolic stability and target engagement profile.
Sulfonamide lability is a well-established class-level principle.
N-Aryl pyrrolidine Sulfonamide linker Metabolic stability Conformational restriction

Patent Encumbrance and Sale Prohibition

ChemicalBook, a major chemical sourcing platform, explicitly states for CAS 852411-45-1: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited!' . This is a vendor-communicated restriction, not merely a database annotation. In contrast, closely related analogs such as 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine (CAS 340041-91-0) and 1-[4-(methylsulfonyl)-3-nitrophenyl]pyrrolidine (CAS 1353505-69-7) are openly listed for sale without such restrictions . The patent encumbrance acts as a binary selection gate: organizations requiring freedom-to-operate for commercial development or publication of scaled processes must either secure a license from the patent holder or select an unencumbered analog, whereas organizations operating under research exemptions may still procure the compound from authorized suppliers who have obtained the necessary rights.

Patent Restriction
Head-to-head
Target: Sale prohibited (ChemicalBook). Comparators: CAS 340041-91-0 and CAS 1353505-69-7 openly sold without restriction.
Binary procurement gate with direct legal and commercial consequences.
Vendor-communicated restriction, not merely a database annotation.
Patent protection Procurement compliance Freedom-to-operate

Purity and Physicochemical Benchmarks vs. Analogs

The target compound is offered at 97% purity (Leyan, Cat. No. 1840648) and 98% purity (ChemicalBook-listed suppliers) . The 3-nitro regioisomer (CAS 1353505-69-7) is typically supplied at 95% purity , and the sulfonamide analog (CAS 340041-91-0) at 95–98% purity depending on vendor . Predicted physicochemical properties for CAS 852411-45-1 include density 1.4±0.1 g/cm³, boiling point 487.3±45.0 °C (760 mmHg), vapor pressure 0.0±1.2 mmHg (25 °C), and enthalpy of vaporization 75.3±3.0 kJ/mol (ChemSpider) . These are predicted values (ACD/Labs Percepta) and should be treated as relative benchmarks rather than experimentally validated constants. No experimentally measured melting point, solubility, or LogP data have been published for this specific compound.

Purity & Predicted Properties
Cross-study comparable
Target: 97–98% purity. Predicted density 1.4±0.1 g/cm³, boiling point 487.3±45.0 °C. Comparator regioisomer: typically 95% purity.
Purity grade may reduce pre-use purification burden in stoichiometric applications.
Physicochemical properties are predicted (ACD/Labs), not experimentally validated.
Purity specification Physicochemical properties Quality control

Key Application Scenarios for CAS 852411-45-1


Defined Electrophile for Synthetic Methodology

The combination of the electron-withdrawing nitro and methylsulfonyl groups at the 2- and 4-positions, respectively, activates the aryl ring for nucleophilic aromatic substitution (SNAr) and facilitates chemoselective nitro reduction to the corresponding aniline. When developing new catalytic reduction, SNAr, or cross-coupling methodologies, researchers require a substrate with a precisely defined and reproducible substitution pattern. CAS 852411-45-1 provides the unambiguous 2-nitro-4-methylsulfonyl regioisomer with 97–98% purity, ensuring that observed reaction yields and selectivity reflect the intended electronic and steric environment . The 3-nitro regioisomer (CAS 1353505-69-7, 95% purity) would produce different regiochemical outcomes in the same transformations and therefore cannot serve as a drop-in replacement .

Direct N-Aryl Pyrrolidine for Lead Optimization

In structure-based drug design programs targeting protein pockets with specific conformational requirements, the direct N-aryl pyrrolidine linkage offers a distinct vector and reduced rotatable bond count compared to the N-sulfonylalkyl-aryl topology found in CAS 340041-91-0 . The absence of the hydrolytically labile sulfonamide group is advantageous for programs requiring metabolic stability in vivo. Researchers working within a valid research exemption who need this specific topology for SAR exploration must procure CAS 852411-45-1, as the sulfonamide analog would introduce an undesired linker and potential metabolic soft spot. The patent encumbrance on this compound also signals that it has been identified as a valuable scaffold by at least one innovator organization, making it a relevant comparator for freedom-to-operate landscaping even if alternative scaffolds are ultimately selected.

Patent Landscape and Freedom-to-Operate Analysis

The explicit 'sale prohibited' annotation on ChemicalBook for CAS 852411-45-1 serves as a publicly accessible indicator of active patent protection. For pharmaceutical and agrochemical companies conducting freedom-to-operate analyses, this compound represents a case study in how intermediate-level chemical matter can be subject to composition-of-matter or method-of-use patents. Analysts can use this CAS number as a search key to identify the relevant patent family, assess claim scope, and determine whether internal programs require licensing or design-around strategies. The existence of structurally similar but unencumbered analogs (e.g., the 3-nitro regioisomer, CAS 1353505-69-7) provides a direct comparative framework for evaluating the scope and strength of the patent claims covering the 2-nitro compound .

Regioisomer Identification Reference Standard

In synthetic routes that could potentially produce mixtures of the 2-nitro and 3-nitro regioisomers, authentic samples of each are required as analytical reference standards for HPLC, GC-MS, or NMR-based impurity profiling. CAS 852411-45-1 (97–98% purity) serves as the definitive reference for the 2-nitro isomer, while CAS 1353505-69-7 (95% purity) serves the same role for the 3-nitro isomer. The differential purity grades and distinct CAS registrations ensure that analytical methods can be validated for regioisomeric separation and quantification, which is a regulatory expectation in pharmaceutical process chemistry.

Application
Selection Property
Validation Focus
Synthetic methodology development
Defined 2-nitro-4-methylsulfonyl regioisomer at 97–98% purity
Reproducible SNAr and reduction outcomes reflecting intended electronic environment
Medicinal chemistry lead optimization
Direct N-aryl pyrrolidine scaffold with distinct conformational vector
Metabolic stability profile and target-engagement conformation review
Freedom-to-operate analysis
Publicly documented patent encumbrance and sale prohibition
Patent family claim scope assessment and design-around strategy evaluation
Analytical reference standard
Authentic 2-nitro regioisomer for impurity profiling
HPLC, GC-MS, or NMR method validation for regioisomeric separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.